2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione, with the CAS Number 1356451-99-4, is a synthetic organic compound characterized by its complex structure. The molecular formula is and it has a molecular weight of approximately 343.8 g/mol. This compound features a chloro-substituted phenoxy group and an isoindole moiety, which contribute to its unique chemical properties and potential biological activities .
The chemical reactivity of 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione can be attributed to the presence of functional groups such as the isoindole and the chloro-substituted phenoxy. These groups can participate in various reactions including:
These reactions can lead to derivatives with altered biological and chemical properties.
This compound has potential applications in various fields:
Interaction studies for 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione are essential for understanding its pharmacodynamics and pharmacokinetics. Such studies typically focus on:
These investigations help elucidate the mechanisms underlying its biological activities.
Several compounds share structural similarities with 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione. Here are some notable examples:
The uniqueness of 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups that may confer distinct biological activities not found in simpler analogs. The presence of both chloro and dimethyl groups enhances its potential reactivity and interaction profile compared to other similar compounds.
The phthalimide moiety of the target compound is typically synthesized via condensation reactions between substituted phthalic anhydrides and amines or urea. Phthalic anhydride derivatives react nucleophilically with amines to form imides, as demonstrated in the synthesis of phthalimide from phthalic anhydride and urea under solvent-free conditions. For the target molecule, a tailored approach involves:
Mechanistic Insights:
Table 1: Comparative Analysis of Anhydride Condensation Conditions
| Anhydride Derivative | Amine Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Phenoxy-substituted | 2-Amino-1-methylethanol | Methanol | KOH | 78 |
| Fluorophthalic | 4-Chloro-2,6-dimethylphenol | Toluene | KF | 65 |
While Diels-Alder reactions are less commonly reported for phthalimide derivatives, theoretical pathways exist for constructing fused isoindole systems. Maleic anhydride derivatives could act as dienophiles, reacting with conjugated dienes to form six-membered rings. For example:
However, experimental validation is limited in the literature. Current synthetic paradigms prioritize stepwise condensation over cycloaddition due to challenges in controlling stereochemistry and side reactions.
Solvent choice critically impacts reaction efficiency and product purity:
Table 2: Solvent Effects on Reaction Yield
| Solvent | Polarity Index | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Methanol | 5.1 | 64.7 | 78 |
| Acetonitrile | 5.8 | 81.6 | 82 |
| Ethyl Acetate | 4.4 | 77.1 | 70 |
| Solvent-Free | - | - | 85 |
Post-reaction purification often employs ethyl acetate for extraction due to its moderate polarity, effectively separating imides from unreacted starting materials.